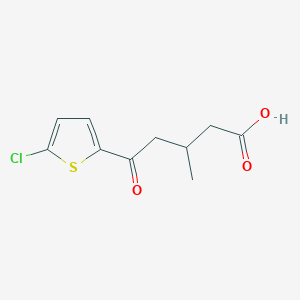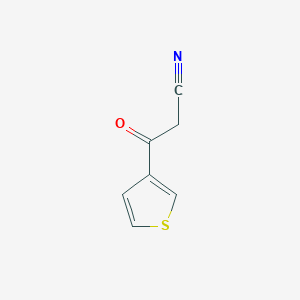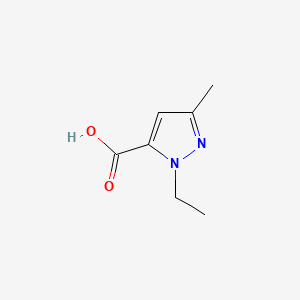
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This typically includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also often included.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and reaction conditions such as temperature and pH.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes information on the compound’s melting point, boiling point, solubility, and other physical properties. Chemical properties might include acidity or basicity, stability, and reactivity.Aplicaciones Científicas De Investigación
Metabolic Signaling and Energy Regulation
Research has identified various metabolites, including 3-methyl-2-oxovaleric acid, as key signaling molecules synthesized in brown and beige adipocytes. These metabokines play a crucial role in regulating systemic metabolism by inducing browning in white adipocytes and enhancing mitochondrial oxidative metabolism in skeletal muscle cells. This interorgan signaling contributes to increased energy expenditure, improved glucose homeostasis, and reduced adiposity in models of obesity and diabetes, suggesting potential therapeutic applications for metabolic disorders (Whitehead et al., 2021).
Analytical Chemistry and Quality Control
The development of analytical methods such as GC-FID for determining impurities in chemical synthesis highlights the importance of monitoring the quality of intermediates like 5-chlorovaleroyl chloride. This is crucial for ensuring the purity and efficacy of pharmaceuticals and specialty chemicals, illustrating the compound's role in quality control within chemical manufacturing processes (Tang et al., 2010).
Synthetic Chemistry and Drug Development
Studies on synthetic routes and chemical reactions involving thienyl and chloro-substituted compounds, including the synthesis of 5-chloro-3-(2-thienyl)-2,1-benzisoxazole, demonstrate the compound's utility in synthesizing complex heterocyclic structures. These synthetic advancements contribute to the development of novel therapeutic agents and deepen our understanding of heterocyclic chemistry (Klemm et al., 1982).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and other hazards. It also includes appropriate handling and disposal procedures.
Direcciones Futuras
This could involve potential applications for the compound, areas of research interest, or possible modifications to its structure to enhance its properties or reduce its hazards.
Propiedades
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-6(5-10(13)14)4-7(12)8-2-3-9(11)15-8/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXMFCURAYYUCO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(S1)Cl)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374070 |
Source


|
| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
CAS RN |
845781-52-4 |
Source


|
| Record name | 5-Chloro-β-methyl-δ-oxo-2-thiophenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845781-52-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(5-Chloro-2-thienyl)-3-methyl-5-oxovaleric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2-Fluorophenyl)thio]acetic acid](/img/structure/B1349827.png)


![pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1349830.png)



![1-[3-(2,6-Dichlorophenyl)-5-methylisoxazol-4-yl]ethan-1-one](/img/structure/B1349844.png)


